molecular formula C12H14N2O4 B12698670 N2-Benzoyl-L-glutamine CAS No. 14307-83-6

N2-Benzoyl-L-glutamine

Cat. No.: B12698670
CAS No.: 14307-83-6
M. Wt: 250.25 g/mol
InChI Key: WSDWRFQYFHCSDA-VIFPVBQESA-N
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Description

N2-Benzoyl-L-glutamine is a chemically modified derivative of the amino acid L-glutamine (CAS 56-85-9), where the α-amino group is substituted with a benzoyl group (C₆H₅CO-) .

Properties

CAS No.

14307-83-6

Molecular Formula

C12H14N2O4

Molecular Weight

250.25 g/mol

IUPAC Name

(2S)-5-amino-2-benzamido-5-oxopentanoic acid

InChI

InChI=1S/C12H14N2O4/c13-10(15)7-6-9(12(17)18)14-11(16)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H2,13,15)(H,14,16)(H,17,18)/t9-/m0/s1

InChI Key

WSDWRFQYFHCSDA-VIFPVBQESA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N[C@@H](CCC(=O)N)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(CCC(=O)N)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-Benzoyl-L-glutamine typically involves the reaction of L-glutamine with benzoyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or chloroform at room temperature. The product is then purified using techniques such as recrystallization or column chromatography .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated systems and advanced purification techniques further enhances the efficiency of the industrial production process .

Chemical Reactions Analysis

Types of Reactions

N2-Benzoyl-L-glutamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N2-Benzoyl-L-glutamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of protein modifications and interactions.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N2-Benzoyl-L-glutamine involves its interaction with specific molecular targets and pathways. The benzoyl group can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .

Comparison with Similar Compounds

Structural and Functional Overview

The table below summarizes key structural and functional differences between N2-benzoyl-L-glutamine and related compounds:

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Group Key Applications
L-Glutamine 56-85-9 C₅H₁₀N₂O₃ 146.15 -NH₂ Cell culture, metabolic supplements
N2-Acetyl-L-glutamine Not provided* C₇H₁₂N₂O₄† ~184.18† -NHCOCH₃ Peptide synthesis, metabolic studies
Phenylacetyl-L-glutamine 28047-15-6 C₁₃H₁₆N₂O₄‡ 264.28‡ -NHCOCH₂C₆H₅ Biomarker for gut microbiome activity
α-Benzyl-L-glutamine Not provided C₁₂H₁₆N₂O₃† 236.27† -CH₂C₆H₅ (α-position) Intermediate in organic synthesis
N-Boc-L-glutamic acid Not provided C₁₀H₁₇NO₅ 231.25 -Boc (tert-butyloxycarbonyl) Peptide protection strategies

*N2-Acetyl-L-glutamine is registered under REACH (31/05/2013) but lacks explicit CAS in evidence .
†Calculated based on structural modifications.
‡Inferred from phenylacetyl group addition.

Key Research Findings

Lipophilicity and Solubility
  • Analogous trends are observed in phenylacetylglutamine, which shows reduced aqueous solubility compared to L-glutamine .
  • N-Boc and benzyloxycarbonyl derivatives (e.g., N2-[(Benzyloxy)carbonyl]-L-glutamine) are preferentially used in solid-phase peptide synthesis due to their balance of stability and selective deprotection .

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